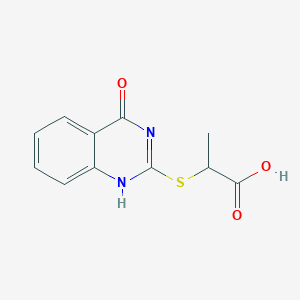

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the soluble guanylyl cyclase (sGC) enzyme. It is an important research tool in the field of pharmacology and biochemistry, and has been used extensively to investigate the role of sGC in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

The quinazolinone derivatives have been recognized for their antifungal properties. A study has shown that compounds synthesized from 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides exhibit significant antifungal activity . This suggests that our compound of interest could potentially be used in the development of new antifungal agents, particularly in the context of pharmaceutical chemistry where resistance to existing drugs is a growing concern.

Anticancer Activity

Quinazolinone compounds have been extensively studied for their anticancer properties. The synthesis of N-phenylbenzamide derivatives from the quinazolinone structure has demonstrated cytotoxicity against cancer cell lines such as A549 and HeLa . This indicates that 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid could be a precursor in the synthesis of anticancer agents, contributing to the field of oncology research.

Molecular Docking Studies

The molecular structure of quinazolinone derivatives allows them to effectively bind to the active sites of target proteins. Molecular docking studies have shown that these compounds can interact with human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This property can be harnessed in drug design and discovery, particularly in identifying lead compounds for therapeutic targets.

Green Chemistry Synthesis

The eco-friendly synthesis of quinazolinone derivatives, including our compound, emphasizes the importance of green chemistry in pharmaceutical synthesis . The use of water as a solvent and the absence of a catalyst in the synthesis process highlight the environmental benefits and the potential for sustainable production methods.

Antibacterial and Antiviral Properties

Quinazolinone derivatives have been reported to possess antibacterial and antiviral activities. This makes them valuable in the research and development of new antibiotics and antiviral drugs, especially in times when antibiotic resistance is a major global health issue .

Anticonvulsant Effects

Some quinazolinone compounds have been found to have anticonvulsant effects, which could be explored further using 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid as a base molecule for the development of new treatments for epilepsy and other seizure disorders .

Enzyme Inhibition

Quinazolinone derivatives have shown potential as enzyme inhibitors. They can be used to study the inhibition of specific enzymes, which is crucial in understanding disease mechanisms and developing drugs that target those enzymes .

Receptor Ligand Interactions

These compounds have been used as ligands for various receptors, such as the 5-hydroxytryptamine (5-HT) receptor . This application is significant in neuroscience research, where understanding receptor-ligand interactions is essential for developing drugs that can modulate neural pathways and treat neurological disorders.

Eigenschaften

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHQMHTSPQPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378252 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

CAS RN |

328977-86-2 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)